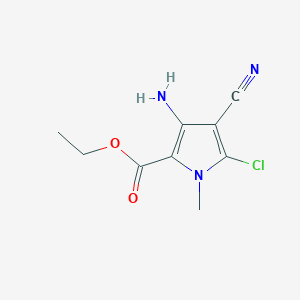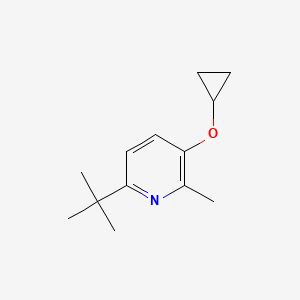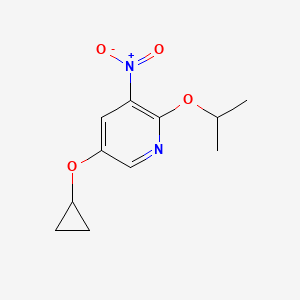
5-Cyclopropoxy-2-isopropoxy-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 5-Cyclopropoxy-2-isopropoxy-3-nitropyridine involves several steps. One common method includes the nitration of pyridine derivatives. For instance, the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent can yield nitropyridine derivatives . Another method involves the use of halogenated amino pyridines as precursors . These reactions typically require specific conditions such as low temperatures and the presence of solvents like sulfur dioxide (SO2) .
Analyse Des Réactions Chimiques
5-Cyclopropoxy-2-isopropoxy-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups using reagents like ammonia and amines.
Common reagents used in these reactions include dinitrogen pentoxide, sulfur dioxide, and various amines . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Cyclopropoxy-2-isopropoxy-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: It can be used in studies involving the interaction of nitro compounds with biological systems.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-2-isopropoxy-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
5-Cyclopropoxy-2-isopropoxy-3-nitropyridine can be compared with other similar compounds such as:
5-Cyclopropoxy-3-isopropyl-2-nitropyridine: This compound has a similar structure but differs in the position of the isopropyl group.
2-Chloro-5-isopropoxy-3-nitropyridine: This compound has a chlorine atom instead of a cyclopropoxy group.
The uniqueness of this compound lies in its specific functional groups and their positions, which influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H14N2O4 |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
5-cyclopropyloxy-3-nitro-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14N2O4/c1-7(2)16-11-10(13(14)15)5-9(6-12-11)17-8-3-4-8/h5-8H,3-4H2,1-2H3 |
Clé InChI |
XTGRGZKJWMYJTG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=N1)OC2CC2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


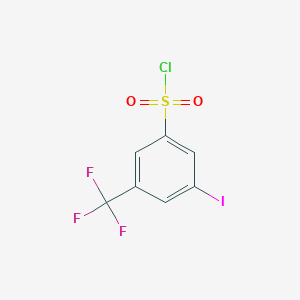
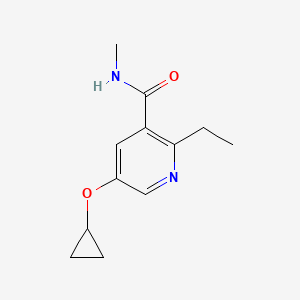
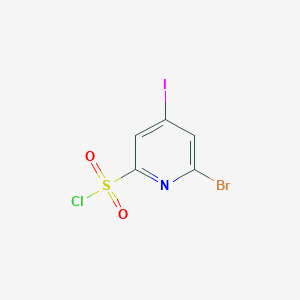
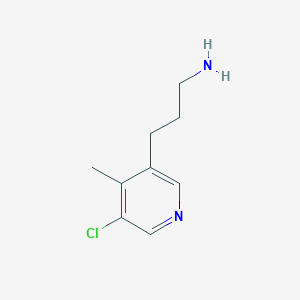
![1-[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14847262.png)
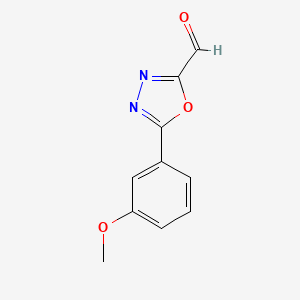

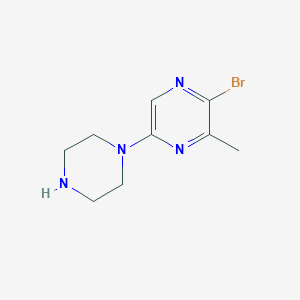
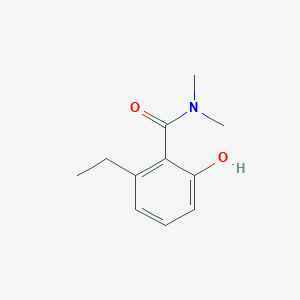
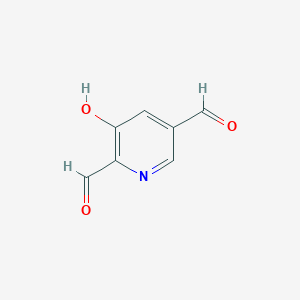
![2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14847296.png)
